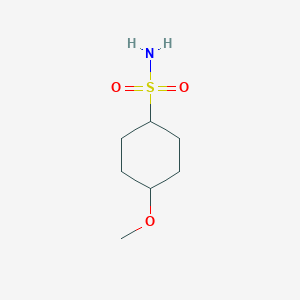

4-Méthoxycyclohexane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxycyclohexane-1-sulfonamide is an organosulfur compound with the molecular formula C7H15NO3S. It is characterized by a cyclohexane ring substituted with a methoxy group at the 4-position and a sulfonamide group at the 1-position.

Applications De Recherche Scientifique

4-Methoxycyclohexane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive sulfonamides.

Industry: Utilized in the production of polymers and other materials with specific properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxycyclohexane-1-sulfonamide typically involves the reaction of 4-methoxycyclohexanol with sulfonamide reagents under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: Industrial production of 4-Methoxycyclohexane-1-sulfonamide may involve continuous catalytic processes to ensure high yield and purity. For example, the use of hydrogen peroxide as an oxidizing agent and molecular sieve-supported phosphotungstic acid as a catalyst has been reported for similar compounds .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxycyclohexane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding sulfone.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted cyclohexane derivatives.

Mécanisme D'action

The mechanism of action of 4-Methoxycyclohexane-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .

Comparaison Avec Des Composés Similaires

4-Methoxybenzenesulfonamide: Similar in structure but with a benzene ring instead of a cyclohexane ring.

Cyclohexane-1-sulfonamide: Lacks the methoxy group, making it less versatile in chemical reactions.

4-Methylcyclohexane-1-sulfonamide: Substituted with a methyl group instead of a methoxy group.

Uniqueness: 4-Methoxycyclohexane-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on the cyclohexane ring.

Activité Biologique

4-Methoxycyclohexane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antiviral properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

4-Methoxycyclohexane-1-sulfonamide features a sulfonamide functional group attached to a cyclohexane ring with a methoxy substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Sulfonamides, including 4-Methoxycyclohexane-1-sulfonamide, are known for their antibacterial properties. They function primarily by inhibiting bacterial folate synthesis, a critical pathway for bacterial growth and replication.

- Inhibition of Dihydropteroate Synthase : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby blocking folate synthesis essential for DNA replication in bacteria .

- Bacteriostatic Effect : The inhibition of folate synthesis leads to a bacteriostatic effect, preventing bacterial growth rather than killing them outright .

In Vitro Studies

Recent studies have evaluated the antimicrobial efficacy of 4-Methoxycyclohexane-1-sulfonamide against various bacterial strains. For example:

- Staphylococcus aureus : Exhibited significant inhibition with a minimum inhibitory concentration (MIC) of 7.81 µg/mL.

- Escherichia coli : Showed comparable activity with a zone of inhibition measuring 31 mm .

Case Studies

- Antiviral Efficacy Against Herpes Simplex Virus (HSV) :

- Cytomegalovirus :

Toxicity and Safety Profile

The safety profile of sulfonamides is critical for their therapeutic application. While many sulfonamides are well-tolerated, some can cause adverse effects such as hypersensitivity reactions and hematological disorders.

Toxicity Studies

- In vitro toxicity assessments have indicated that high concentrations (≥ 1.5 µmol/mL) of certain sulfonamides can lead to significant cytotoxicity in human cell lines, including endothelial cells . However, the specific toxicity profile of 4-Methoxycyclohexane-1-sulfonamide requires further investigation.

Research Findings Summary

The following table summarizes key findings regarding the biological activity of 4-Methoxycyclohexane-1-sulfonamide:

Propriétés

IUPAC Name |

4-methoxycyclohexane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMGWMOGQDEGMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.